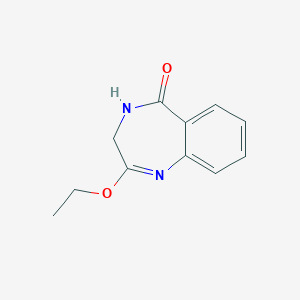
3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone is not fully understood. However, studies have shown that it exhibits its anti-tumor and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone exhibits low toxicity and has no significant adverse effects on biochemical and physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone in lab experiments is its high purity and yield. However, the compound is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new drug delivery systems using this compound.
3. Synthesis of novel materials using this compound as a building block.
4. Further studies to explore the potential use of this compound as a selective herbicide.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
Conclusion
In conclusion, 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone is a chemical compound with potential applications in various fields. The synthesis method is straightforward, and the compound exhibits low toxicity and no significant adverse effects on biochemical and physiological processes in the body. Further studies are needed to fully understand the mechanism of action of this compound and explore its potential applications in drug delivery, materials science, and agriculture.
Synthesemethoden
The synthesis of 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone involves the reaction of isobutyraldehyde, methanol, and acetic anhydride in the presence of a catalyst. This reaction produces the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in drug delivery systems.
In agriculture, 3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone has been shown to exhibit herbicidal properties, making it a potential candidate for use as a selective herbicide.
In materials science, this compound has been studied for its potential use as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
142438-59-3 |
|---|---|
Produktname |
3,4-Epoxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactone |
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
methyl 5-methyl-2-oxo-4-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-5(2)6-9(3)10(15-9,7(11)13-4)8(12)14-6/h5-6H,1-4H3 |
InChI-Schlüssel |
QHKJQSUMJUIIAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(C(O2)(C(=O)O1)C(=O)OC)C |
Kanonische SMILES |
CC(C)C1C2(C(O2)(C(=O)O1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



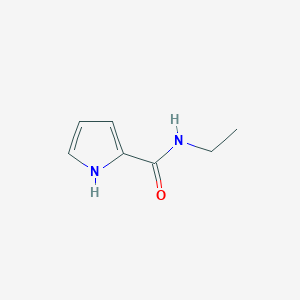
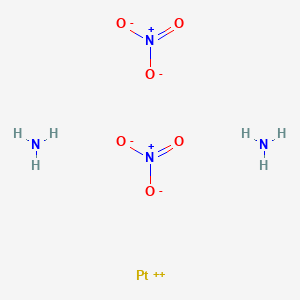

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
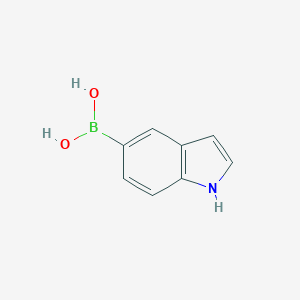


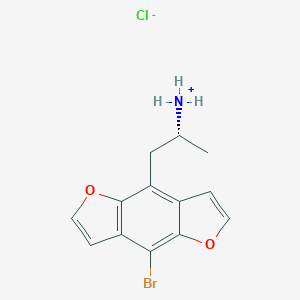

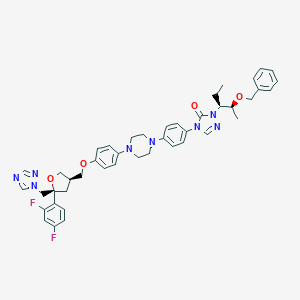
![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)

